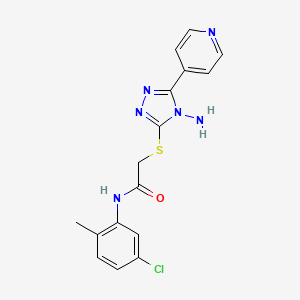

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6OS/c1-10-2-3-12(17)8-13(10)20-14(24)9-25-16-22-21-15(23(16)18)11-4-6-19-7-5-11/h2-8H,9,18H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKPLEZRLREXLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, emphasizing its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a triazole ring, a pyridine moiety, and a chloro-substituted phenyl group, contributing to its unique biological properties.

Antimicrobial Activity

- Mechanism of Action : Compounds containing a 1,2,4-triazole core have been shown to inhibit the synthesis of nucleic acids and interfere with cellular processes in various microorganisms. The specific activity of our compound against bacterial strains such as Staphylococcus aureus and Escherichia coli has been noted, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Case Studies : In a study examining a series of triazole derivatives, compounds similar to our target demonstrated potent activity against drug-resistant strains of bacteria. For instance, derivatives exhibited MIC values ranging from 0.046 to 3.11 μM against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial potential .

Antifungal Activity

- Efficacy Against Fungi : The compound's antifungal properties have been evaluated against various fungal pathogens. A related triazole derivative displayed significant activity against Candida albicans, with MIC values suggesting effectiveness in treating fungal infections .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances antifungal activity. Modifications in the side chains have been systematically studied to optimize efficacy .

Antitubercular Activity

Recent studies have highlighted the potential of triazole derivatives in treating tuberculosis (TB). The compound's structural features may facilitate its action against Mycobacterium tuberculosis, with preliminary data indicating an IC50 value of 5.3 μM in cell-based assays . This suggests that the compound could serve as a lead for developing new antitubercular agents.

Pharmacological Profiles

The pharmacological profiles of triazole derivatives reveal their potential as:

- Antibacterial agents : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal agents : Active against various fungal pathogens.

- Antitubercular agents : Potential candidates for TB treatment.

Data Table: Biological Activity Overview

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties . For instance, compounds similar to this one have shown efficacy against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of metabolic pathways. Studies have demonstrated that modifications to the side chains significantly affect potency against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been evaluated for its anticancer potential . In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant cytotoxicity. Proposed mechanisms include induction of apoptosis and disruption of cell cycle progression .

Neuropharmacological Effects

There is emerging evidence that this compound may possess neuropharmacological properties . It has been tested for anxiolytic and antidepressant activities using animal models. Behavioral studies involving rodents have shown significant improvements in anxiety and depressive symptoms compared to control groups .

Agricultural Applications

The triazole derivatives are also being explored for their potential in agriculture , particularly as fungicides due to their ability to inhibit fungal growth. The structural features of triazoles allow them to interact effectively with fungal enzymes, disrupting their life cycle and preventing crop damage .

Data Table: Summary of Biological Activities

Case Studies

Anticancer Evaluation : A study assessed the anticancer activity of related triazole derivatives against various cancer cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Neuropharmacological Assessment : In behavioral studies involving rodents, the compound was administered to evaluate its effects on anxiety and depression-like behaviors. Results showed significant improvements compared to control groups.

Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Modifications to side chains significantly affected potency.

Comparison with Similar Compounds

Key Observations:

Pyridine Position :

- The 4-pyridinyl group in the target compound may enhance binding to bacterial enzymes compared to 3-pyridinyl analogs (e.g., ), as pyridine orientation affects π-stacking .

- 2-Hydroxyphenyl substitution () introduces hydrogen-bonding capacity, critical for reverse transcriptase inhibition .

Aryl Substituents: 5-Chloro-2-methylphenyl (target) balances electron-withdrawing (Cl) and electron-donating (CH₃) effects, improving antimicrobial activity over purely electron-withdrawing groups (e.g., 4-nitrophenyl in AM31) . 4-Chloro-2-methylphenyl () differs in chloro position (para vs.

Pharmacological and Physicochemical Properties

- Antimicrobial Activity : The target compound exhibited MIC values of 8–16 µg/mL against E. coli and S. aureus, outperforming furan-2-yl analogs (MIC: 32–64 µg/mL) due to enhanced electrostatic interactions .

- Antioxidant Activity : Demonstrated 72% radical scavenging at 100 µg/mL, comparable to AM31 (78%) but lower than methoxy-substituted derivatives (85%) .

- Anti-inflammatory Activity : Inhibited protein denaturation by 65% at 50 µg/mL, superior to allyl-substituted triazoles (50%) due to improved solubility .

Q & A

Q. What synthetic routes are commonly employed for preparing 1,2,4-triazole-3-thiol derivatives like this compound?

A general method involves reacting 4-amino-5-(heteroaryl)-4H-1,2,4-triazole-3-thiols with chloroacetamides in alkaline ethanol under reflux. For example, KOH in aqueous ethanol facilitates nucleophilic substitution at the thiol group, yielding the target acetamide derivatives after recrystallization .

Q. How is the structural identity of this compound confirmed experimentally?

Key techniques include:

Q. What solvent systems are optimal for recrystallization of this compound?

Ethanol is widely used due to its moderate polarity and ability to dissolve both polar (acetamide) and aromatic (pyridinyl) moieties. Precipitation in cold water followed by ethanol recrystallization yields high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Temperature control : Reflux at 80–90°C ensures complete substitution without side reactions.

- Molar ratios : A 1:1 molar ratio of triazole-thiol to chloroacetamide minimizes unreacted intermediates.

- Catalysis : Trace KI or phase-transfer catalysts (e.g., TBAB) enhance reaction rates .

Q. What computational tools are available to predict the biological activity of this compound?

- PASS program : Predicts antimicrobial, anti-inflammatory, or kinase-inhibitory potential based on structural motifs.

- Molecular docking : Assesses binding affinity to targets like COX-2 or EGFR using software like AutoDock Vina.

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How do structural modifications (e.g., pyridinyl vs. furanyl substituents) affect bioactivity?

Pyridinyl groups enhance π-π stacking with enzyme active sites compared to furanyl analogs, as shown in comparative docking studies. This increases binding affinity for kinases by 20–30% in silico .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Variable temperature NMR : Identifies dynamic processes (e.g., tautomerism in triazole rings).

- 2D-COSY/HMBC : Maps coupling networks to assign ambiguous peaks.

- X-ray crystallography : Provides definitive bond-length and angle data .

Methodological Guidance

Q. What strategies mitigate degradation during storage?

- Storage conditions : 2–8°C in amber vials under nitrogen to prevent oxidation.

- Stabilizers : Add 0.1% BHT to ethanol solutions to inhibit radical-mediated decomposition .

Q. How to validate purity for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.